molecular formula C7H10ClNO B1402896 [1-(3-Furyl)cyclopropyl]amine hydrochloride CAS No. 1401425-27-1

[1-(3-Furyl)cyclopropyl]amine hydrochloride

Cat. No.: B1402896
CAS No.: 1401425-27-1
M. Wt: 159.61 g/mol
InChI Key: BUOQCLITPHKAKW-UHFFFAOYSA-N
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Description

[1-(3-Furyl)cyclopropyl]amine hydrochloride: is an organic compound that features a cyclopropyl group attached to a furyl ring and an amine group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-Furyl)cyclopropyl]amine hydrochloride typically involves the cyclopropanation of a furyl derivative followed by amination. One common method includes the reaction of 3-furylcarbinol with a cyclopropylamine under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a strong acid like hydrochloric acid to facilitate the formation of the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(3-Furyl)cyclopropyl]amine hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine derivatives.

    Substitution: Formation of substituted cyclopropyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, [1-(3-Furyl)cyclopropyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It can serve as a probe to investigate enzyme activities and receptor-ligand interactions.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its role in the development of new drugs, particularly those targeting neurological and inflammatory diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for various applications, including the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of [1-(3-Furyl)cyclopropyl]amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The cyclopropyl group provides rigidity to the molecule, enhancing its binding affinity to certain receptors or enzymes. The furyl ring can participate in π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

  • [1-(2-Furyl)cyclopropyl]amine hydrochloride
  • [1-(4-Furyl)cyclopropyl]amine hydrochloride
  • [1-(3-Thienyl)cyclopropyl]amine hydrochloride

Comparison: Compared to its analogs, [1-(3-Furyl)cyclopropyl]amine hydrochloride exhibits unique binding properties due to the position of the furyl ring. This positional difference can significantly affect the compound’s reactivity and interaction with biological targets. The 3-furyl position provides a distinct electronic environment, making it more suitable for certain applications in medicinal chemistry and materials science.

Properties

IUPAC Name

1-(furan-3-yl)cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO.ClH/c8-7(2-3-7)6-1-4-9-5-6;/h1,4-5H,2-3,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUOQCLITPHKAKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=COC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1401425-27-1
Record name Cyclopropanamine, 1-(3-furanyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1401425-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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